REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:16])=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=2)[N:7]=1.[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:16])=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=C(N2)C(=O)OCC)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was ajusted to pH 4 by the addition of 50 ml of water and 1 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the crystal precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=C(N2)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |